molecular formula C9H12FN3 B1477041 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine CAS No. 2092549-64-7

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Cat. No.: B1477041
CAS No.: 2092549-64-7
M. Wt: 181.21 g/mol
InChI Key: JCVWCKXDBYPKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine” is a chemical compound that has been studied for its potential applications in various scientific fields. It is also known as AZD9833, a potent and orally bioavailable selective estrogen receptor degrader and antagonist .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H12FN3 . Its average mass is 181.210 Da and its monoisotopic mass is 181.101532 Da .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 149.2 . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compound Applications

Azetidines, including derivatives similar to "6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine," are thermally stable and versatile in synthetic chemistry. They can undergo reactions with electrophiles and nucleophiles, leading to the synthesis of amides, alkenes, and amines. Azetidines are precursors to various cyclic products like piperidines, pyrrolidines, and pyrroles. Their synthesis involves acyclic precursors such as γ-haloamines, γ-aminoalcohols, and β-aminoallenes, with applications in creating β-lactams (azetidin-2-ones), which are significant for developing antibiotics and other biologically active molecules (Singh, D’hooghe, & Kimpe, 2008).

Antimicrobial and Antitubercular Activities

New azetidine-2-one analogues have been synthesized and tested for their in vitro antimicrobial, antibacterial, and antitubercular activities. These studies provide a foundation for designing antibacterial and antituberculosis compounds, highlighting the potential of azetidine derivatives in addressing infectious diseases (Chandrashekaraiah et al., 2014).

Antifungal Agents

Azetidine-containing compounds have been synthesized and evaluated for their antifungal activities, suggesting the utility of these heterocycles in developing new treatments for fungal infections (Rajput, Sharma, & Yashovardhan, 2011).

Enzyme Inhibitors and Cancer Therapeutics

Azetidine derivatives have been explored for their potential as enzyme inhibitors and anticancer agents. For example, the discovery of AZD9833, an estrogen receptor degrader and antagonist, demonstrates the application of azetidine-containing compounds in the treatment of ER+ breast cancer (Scott et al., 2020).

Central Nervous System (CNS) Active Agents

Research into azetidine derivatives also includes the synthesis and evaluation of compounds for their antidepressant and nootropic activities, indicating their potential in CNS therapeutic applications (Thomas et al., 2016).

Photostability and Fluorophores

The incorporation of azetidine into fluorophores, such as nonconventional coumarin-based dyes, has been shown to significantly improve photostability while retaining high cell permeability, making these compounds valuable for biological imaging applications (Gandioso et al., 2018).

Mechanism of Action

The compound, also known as AZD9833, has been demonstrated to be a highly potent selective estrogen receptor degrader (SERD). It showed a pharmacological profile comparable to fulvestrant in its ability to degrade ERα in both MCF-7 and CAMA-1 cell lines .

Future Directions

The compound has shown great promise in various scientific fields. It has been progressed into clinical trials due to its potent in vivo activity in mouse xenograft models and favorable physicochemical and preclinical pharmacokinetic properties for oral administration .

Properties

IUPAC Name

6-[3-(fluoromethyl)azetidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-3-7-5-13(6-7)9-2-1-8(11)4-12-9/h1-2,4,7H,3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVWCKXDBYPKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Reactant of Route 3
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.